4-Ethoxybenzo[d]isoxazol-3-amine
Description
Properties
CAS No. |
927802-17-3 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-ethoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-4-3-5-7-8(6)9(10)11-13-7/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
SLZIKPVLJWEOFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(=NO2)N |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=NO2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzo[d]isoxazol-3-amine derivatives vary in substituent type, position, and biological relevance. Below is a detailed analysis:
Structural and Physicochemical Comparisons
Functional Group Impact
- Ethoxy vs. However, its larger size may reduce metabolic stability compared to methoxy derivatives .
- Halogen Substitution : Fluorine at position 5 (5-Fluoro analog) introduces electron-withdrawing effects, which could enhance binding to aromatic residues in biological targets. Bromine substituents (5,7-Dibromo analog) add steric bulk and may hinder solubility .
Preparation Methods
Cyclization via Hydroxylamine Derivatives
A common approach to benzo[d]isoxazole synthesis is the cyclization of hydroxylamine derivatives with appropriately substituted benzoyl precursors.
- Starting from a substituted benzoyl compound (e.g., 4-ethoxy-substituted benzoyl derivatives), the ketone group is converted to an oxime using hydroxylamine hydrochloride.
- The oxime then undergoes cyclization under acidic or dehydrating conditions (e.g., heating with acetic anhydride and pyridine) to form the isoxazole ring.
This method is supported by protocols where the ketone adjacent to the aromatic ring is converted to the isoxazole via hydroxylamine and ring closure reactions.
Nitrile Oxide Cycloaddition
Another route involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes to form isoxazole rings:
- Nitrile oxides are generated in situ from N-hydroxyimidoyl chlorides.
- These react with propargyl halides or related alkynes to form isoxazole intermediates.
- Subsequent functional group transformations (cyanation, hydrolysis, esterification) provide substituted isoxazoles.
This approach allows for versatile substitution patterns on the isoxazole ring, including the 4-ethoxy substitution after further functionalization.
Introduction of the Ethoxy Group at the 4-Position
The ethoxy substituent at the 4-position of the benzo[d]isoxazole ring is typically introduced through:
- Mitsunobu reaction : Phenolic hydroxyl groups on the isoxazole ring are alkylated with ethyl alcohol derivatives under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), yielding the ethoxy ether.
- Alkylation with Ethyl Mesylates or Halides : Phenol groups can be alkylated using ethyl mesylate or ethyl halides in the presence of a base such as potassium carbonate.
Selective demethylation of methoxy groups adjacent to the ketone followed by alkylation with ethyl groups is also reported to yield the ethoxy substituent.
Preparation of the 3-Amine Substituent
The amine group at the 3-position can be introduced or revealed by:
- Hydrolysis of Nitrile or Ester Precursors : Starting from cyanides or esters at the 3-position, hydrolysis under acidic or basic conditions converts these groups into amines or amides, which can be further reduced or transformed into primary amines.
- Reduction of Nitro or Oxime Groups : If the 3-position is initially functionalized as a nitro or oxime group, catalytic hydrogenation or chemical reduction (e.g., with NaBH4/NiSO4·7H2O) can yield the amine.
- Direct Amination via Alkylation : Alkylation of ammonia or amines can be used to introduce primary amines on aromatic systems, although this method is less common for this heterocycle due to regioselectivity concerns.
Representative Synthesis Example (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ketone to Oxime | NH2OH·HCl, pyridine, heat | Formation of oxime intermediate |
| 2 | Cyclization to Isoxazole | Ac2O, pyridine, heating (100–120 °C) | Benzo[d]isoxazole core formation |
| 3 | Demethylation (if starting from methoxy) | AlCl3, NaI, MeCN, 80 °C | Phenol intermediate |
| 4 | Alkylation (Mitsunobu or base-mediated) | ROH (ethanol), PPh3, DEAD or ethyl mesylate, K2CO3 | Introduction of ethoxy group at 4-position |
| 5 | Hydrolysis/Reduction to amine | LiOH or HCl hydrolysis; catalytic hydrogenation | Conversion to 3-amine |
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Isoxazole ring formation | Oxime cyclization | Hydroxylamine hydrochloride, Ac2O, pyridine, heat | 44–98 | Sensitive to temperature and time |
| Isoxazole ring formation | Nitrile oxide cycloaddition | N-hydroxyimidoyl chlorides, propargyl halides | 60–90 | Versatile substitution patterns |
| Ethoxy group introduction | Mitsunobu reaction | Ethanol, PPh3, DEAD | >70 | Requires phenol intermediate |
| Ethoxy group introduction | Alkylation with ethyl mesylate | Ethyl mesylate, K2CO3, DMF or MeCN | 65–80 | Alternative to Mitsunobu |
| Amine group formation | Hydrolysis and reduction | LiOH, HCl, catalytic hydrogenation | 50–85 | Careful control needed to avoid side reactions |
Q & A
Q. What are the optimal synthetic routes for 4-Ethoxybenzo[d]isoxazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For ethoxy-substituted derivatives, ethoxylation via nucleophilic substitution (e.g., using ethyl bromide or iodide under basic conditions) is critical . Key steps include:
- Cyclization : Using hydroxylamine to form the isoxazole ring.
- Substitution : Introducing the ethoxy group at position 4 via SN2 reactions.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Optimization requires adjusting reaction time (6–12 hrs), temperature (80–100°C), and stoichiometry of reagents (e.g., 1.2 eq ethylating agent). Ethoxy groups may sterically hinder reactions compared to methoxy analogs, necessitating higher temperatures .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns. The ethoxy group shows a triplet at ~1.3 ppm (CH) and a quartet at ~3.4–4.0 ppm (CH) .
- HPLC-MS : Validates molecular weight (MW: 178.2 g/mol) and purity.
- X-ray Crystallography : Resolves spatial arrangement; the ethoxy group’s orientation impacts π-π stacking in crystal lattices .
Q. What are the primary biological targets of this compound, and how are these identified?
- Methodological Answer :
- Target Screening : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like soluble epoxide hydrolase (sEH) or BRD4 .
- In Vitro Assays : Measure IC values via fluorescence-based enzymatic inhibition (e.g., sEH inhibition assays). Ethoxy derivatives may exhibit IC values in the nanomolar range, similar to bromo/methoxy analogs .
- Cellular Studies : Apoptosis assays (e.g., Annexin V staining) in cancer cell lines (e.g., HL-60 leukemia) to evaluate anti-proliferative effects .
Advanced Research Questions
Q. How does the ethoxy substituent at position 4 influence structure-activity relationships (SAR) compared to other substituents (e.g., methoxy, bromo)?
- Methodological Answer : SAR studies reveal:
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions arise from:
- Substituent Position : Ethoxy at position 4 vs. 5 alters binding modes (e.g., 4-ethoxy shows stronger sEH inhibition than 5-ethoxy) .
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (human vs. murine). Standardize protocols using WHO-approved cell lines and recombinant enzymes.
- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and report results as mean ± SEM from ≥3 replicates .
Q. How can transannulation reactions expand the utility of this compound in heterocyclic chemistry?
- Methodological Answer : The I-DMSO-mediated transannulation enables one-pot synthesis of pyrimidine derivatives :
- Reaction Design : Combine this compound with aryl methyl ketones and enaminones.
- Mechanism : Cleavage of the isoxazole ring forms pyrimidine cores via [3+1+2] cyclization.
- Applications : Generate libraries of 2,4,5-substituted pyrimidines for kinase inhibitor screening .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks) .
- Storage : Keep in amber vials under inert gas (N) at 2–8°C to prevent hydrolysis of the ethoxy group .
- Spill Management : Neutralize with activated charcoal; avoid aqueous solutions to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
